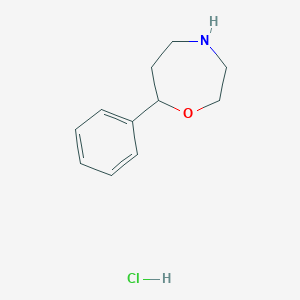

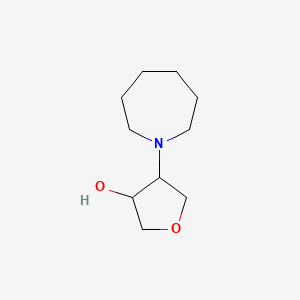

7-Phenyl-1,4-oxazepane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "7-Phenyl-1,4-oxazepane hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical characteristics and potential synthesis pathways for similar compounds. For instance, the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones and their chloro-substituted analogs is described, which shares a phenyl group and a heterocyclic structure with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of amino alcohols as precursors. For example, 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized through cyclization followed by demethylation . Similarly, 1,3-oxazepane derivatives were synthesized by reacting phenyl succinic anhydride with Schiff's bases in anhydrous benzene . These methods suggest that the synthesis of this compound might also involve cyclization of amino alcohols and subsequent functional group modifications.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as FT-IR, UV-Vis, and 1H NMR spectroscopy . These techniques are essential for determining the structure of the compound of interest, as they provide information about the functional groups present and the overall molecular framework.

Chemical Reactions Analysis

The reactivity of the synthesized compounds in acidic or basic media was explored . This information is crucial for understanding the stability and reactivity of the compound of interest, as it may undergo similar reactions under various conditions. The dopaminergic activity of the synthesized benzazepines was evaluated, indicating that the compounds can participate in biological interactions .

Physical and Chemical Properties Analysis

The physical properties such as melting points were determined for the synthesized compounds . These properties, along with the chemical reactivity in different media, provide a comprehensive understanding of the behavior of the compounds under various conditions. The lipophilicity and substitution patterns on the phenyl group were found to influence the dopaminergic activity, suggesting that similar structural features in this compound may affect its properties and potential applications .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Liquid Crystals Synthesis

7-Phenyl-1,4-oxazepane hydrochloride has been utilized in the synthesis of heterocyclic liquid crystals. These compounds, including 1,3-oxazepane-4,7-diones, have been synthesized from reactions with various anhydrides and exhibit high phase transition temperatures. Such compounds are significant in understanding thermal and mesomorphic behavior, especially in materials science (Yeap, Mohammad, & Osman, 2010).

Crystal Structure Analysis

The molecular structure and crystallography of compounds related to this compound, like benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylates, have been extensively studied. These studies reveal insights into the conformation and bonding characteristics of such heterocyclic compounds (Govindaraj, Raja, Suresh, Raghunathan, & Subbiahpandi, 2014).

NMR Spectroscopy Studies

This compound and related compounds have been the subject of detailed NMR spectroscopic studies. These studies provide comprehensive data on the molecular structure and behavior of such compounds, enhancing understanding of their chemical properties (Mohammad, Osman, & Yeap, 2011).

Novel Derivative Synthesis

Research has been conducted on synthesizing novel derivatives of compounds related to this compound. These include reactions with Schiff‘s bases and anhydrides, leading to new compounds with potential applications in various fields of chemistry and pharmacology (Nassar & Abid, 2014).

Surface Enhanced Raman Spectroscopy

Surface Enhanced Raman Spectroscopy (SERS) studies have been applied to compounds like oxazepam, closely related to this compound. These studies provide insights into the spectral properties of such compounds, useful in analytical chemistry (Cinta, David, Iliescu, & Cozar, 1999).

Anisotropic Properties in Liquid Crystals

Research into the anisotropic properties of novel asymmetric diones fused with 1,3-oxazepine and oxazepane rings, similar to this compound, has shown that these compounds can exhibit different mesophases depending on their molecular structure. This has implications for materials science, particularly in the field of liquid crystals (Yeap, Mohammad, & Osman, 2012).

Wirkmechanismus

Mode of Action

It is known that the 1,4-oxazepane scaffold, which is present in this compound, is found in various synthetic compounds and natural products . These compounds have been reported as potent anticonvulsants, antifungal agents, and agents to treat inflammatory bowel disease, lupus nephritis, and respiratory diseases . The specific interactions of 7-Phenyl-1,4-oxazepane hydrochloride with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the presence of the 1,4-oxazepane scaffold, it is plausible that this compound may interact with similar pathways as other 1,4-oxazepane derivatives

Eigenschaften

IUPAC Name |

7-phenyl-1,4-oxazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11;/h1-5,11-12H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPNYHVTAKDFCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)